

An In-depth Technical Guide to m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG4-phosphonic acid*

Cat. No.: *B8106633*

[Get Quote](#)

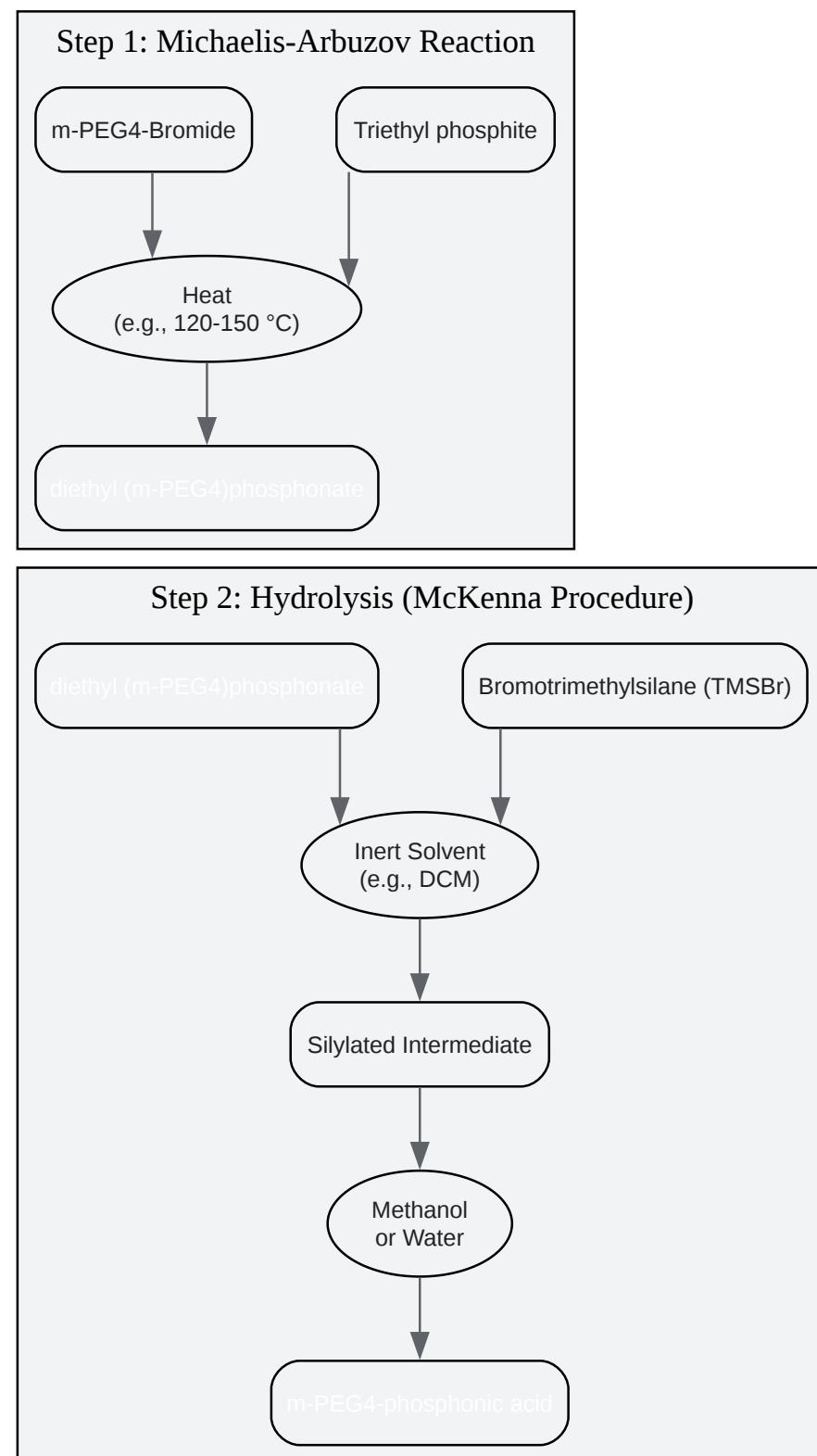
For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-phosphonic acid, with the chemical name (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a heterobifunctional molecule featuring a monomethylated tetra-polyethylene glycol (m-PEG4) chain and a terminal phosphonic acid group.^{[1][2]} This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxides, conferred by the phosphonic acid moiety.^{[3][4]} These properties make it a valuable building block in several areas of scientific research and development, most notably in the engineering of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials.^{[5][6]} The PEG linker enhances the aqueous solubility of conjugated molecules, a critical attribute for many biological applications.^[4]

This technical guide provides a comprehensive overview of **m-PEG4-phosphonic acid**, including its physicochemical properties, a plausible synthesis route, and detailed protocols for its key applications.

Physicochemical Properties


A summary of the key physicochemical properties of **m-PEG4-phosphonic acid** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Chemical Formula	$C_9H_{21}O_7P$	[1] [2] [4]
Molecular Weight	272.23 g/mol	[1] [2] [7]
CAS Number	1872433-62-9	[1] [2] [4] [7]
Appearance	Solid Powder or Brown to reddish brown oil	[1] [7]
Purity	Typically $\geq 95\%$ to $> 99\%$ (LCMS)	[7]
Solubility	Soluble in water, DMSO, and DMF	[4]
Storage Conditions	Recommended at $-20^{\circ}C$ for long-term storage	[4] [7]

Synthesis of m-PEG4-phosphonic acid

While a specific, detailed experimental protocol for the synthesis of **m-PEG4-phosphonic acid** is not readily available in published literature, a plausible and commonly employed synthetic route involves a two-step process: a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **m-PEG4-phosphonic acid**.

Experimental Protocol: Synthesis of diethyl (m-PEG4)phosphonate

This protocol is a representative procedure based on the Michaelis-Arbuzov reaction.

- Materials:

- m-PEG4-Bromide (1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane)
- Triethyl phosphite
- Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
- Reaction vessel equipped with a condenser and magnetic stirrer

- Procedure:

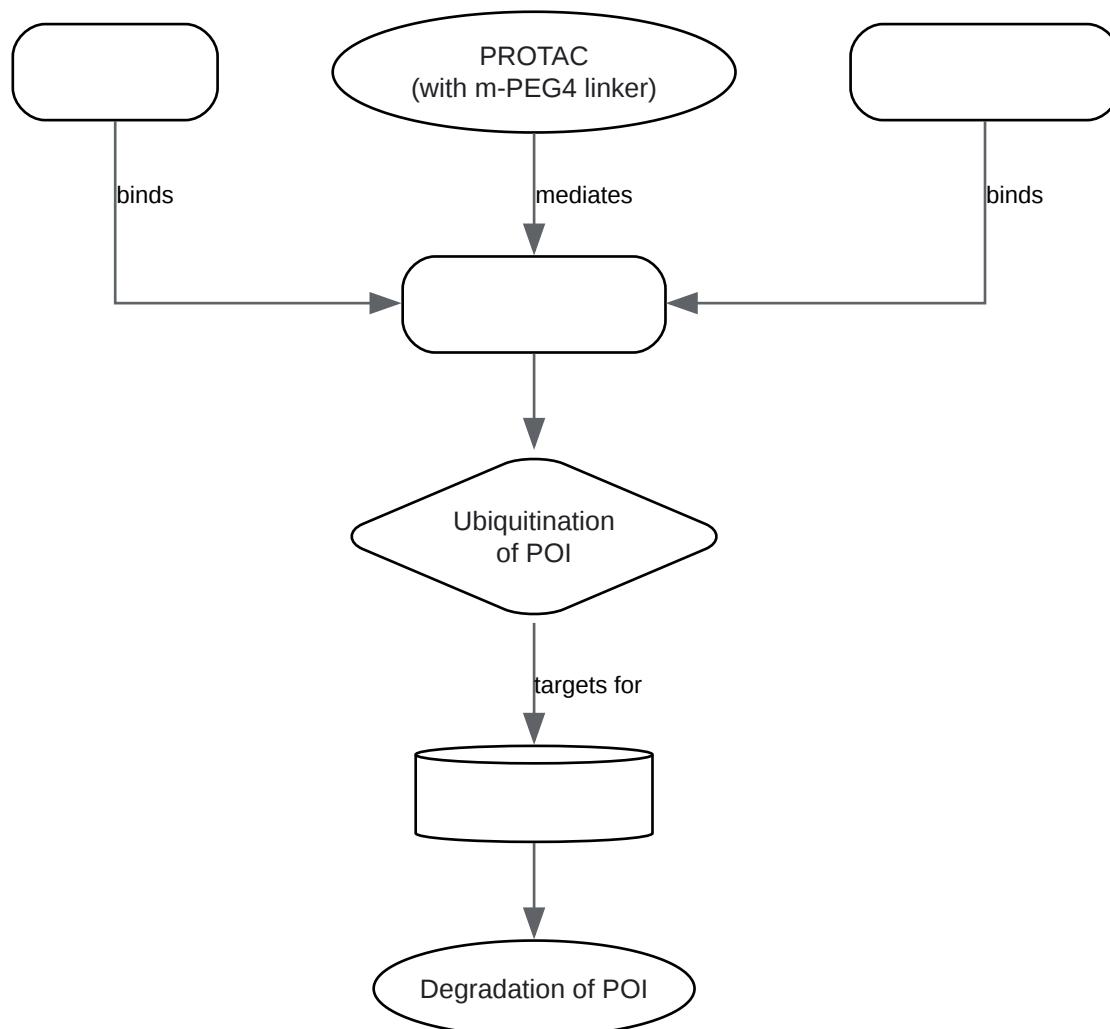
1. To a reaction vessel under an inert atmosphere, add an excess of triethyl phosphite (e.g., 3-5 equivalents).
2. Heat the triethyl phosphite to 120-150 °C with stirring.
3. Slowly add m-PEG4-Bromide (1 equivalent) to the heated triethyl phosphite.
4. Maintain the reaction mixture at 120-150 °C for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
5. After the reaction is complete, cool the mixture to room temperature.
6. Remove the excess triethyl phosphite under reduced pressure.
7. Purify the crude product, diethyl (m-PEG4)phosphonate, by vacuum distillation or column chromatography to yield a colorless or pale yellow oil.

Experimental Protocol: Hydrolysis to m-PEG4-phosphonic acid

This protocol is a representative procedure based on the McKenna reaction for the dealkylation of phosphonate esters.

- Materials:

- diethyl (m-PEG4)phosphonate
- Bromotrimethylsilane (TMSBr)
- Anhydrous dichloromethane (DCM)
- Methanol
- Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)


- Procedure:

1. Dissolve diethyl (m-PEG4)phosphonate (1 equivalent) in anhydrous DCM under an inert atmosphere.
2. Cool the solution to 0 °C.
3. Slowly add an excess of TMSBr (e.g., 2.2-3 equivalents) to the solution.
4. Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours). Monitor the reaction by ^{31}P NMR to confirm the formation of the bis(trimethylsilyl) phosphonate intermediate.
5. After the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.
6. Carefully add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester.
7. Remove the methanol under reduced pressure to yield the crude **m-PEG4-phosphonic acid**.

8. The product can be further purified if necessary, for example, by precipitation or chromatography.

Applications of m-PEG4-phosphonic acid Linker in Proteolysis Targeting Chimeras (PROTACs)

m-PEG4-phosphonic acid is utilized as a hydrophilic linker in the synthesis of PROTACs.^{[1][5]} ^[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker provides spatial separation between the target protein binder and the E3 ligase ligand, and its hydrophilicity can improve the overall solubility and cell permeability of the PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: Mechanism of PROTAC-mediated protein degradation.

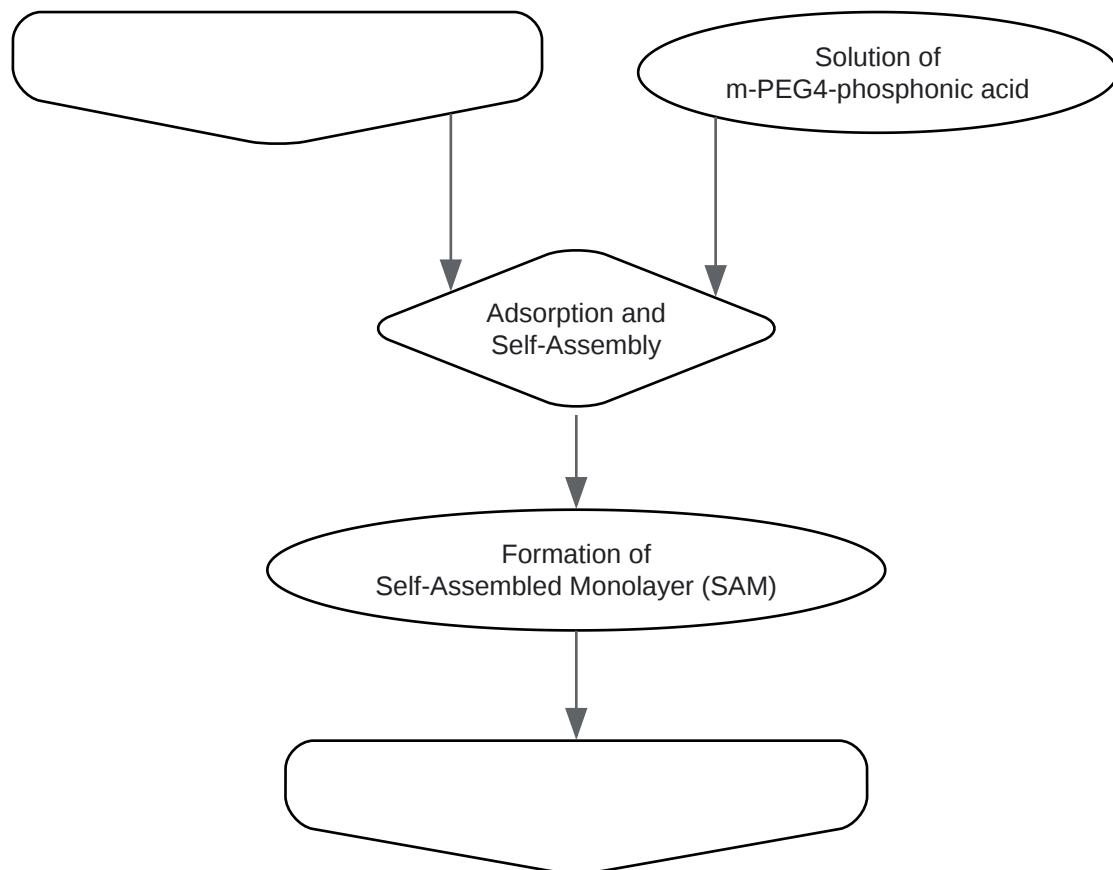
This protocol describes a general approach for incorporating a linker like **m-PEG4-phosphonic acid** into a PROTAC, assuming the phosphonic acid is first functionalized with a reactive group (e.g., a carboxylic acid or amine) for coupling. For this example, we will consider a derivative, HOOC-PEG4-phosphonic acid.

- Materials:

- Target protein binder with a free amine or alcohol.
- E3 ligase ligand with a free amine or alcohol.
- HOOC-PEG4-phosphonic acid linker.
- Peptide coupling reagents (e.g., HATU, HOBr).
- A non-nucleophilic base (e.g., DIPEA).
- Anhydrous DMF or DMSO.

- Procedure (Two-step amide coupling):

1. Step 1: Coupling of linker to the first ligand.


- Dissolve the HOOC-PEG4-phosphonic acid linker (1 equivalent), the peptide coupling reagents (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) in anhydrous DMF.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the first ligand (e.g., the target protein binder with a free amine, 1 equivalent) to the reaction mixture.
- Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.
- Upon completion, the product can be purified by preparative HPLC.

2. Step 2: Coupling of the linker-ligand conjugate to the second ligand.

- The phosphonic acid end of the purified linker-ligand conjugate would then be coupled to the second ligand. This would likely involve activation of the phosphonic acid or a coupling reaction with a suitable functional group on the second ligand. The specific chemistry would depend on the nature of the second ligand.

Surface Modification of Metal Oxides

The phosphonic acid group of **m-PEG4-phosphonic acid** exhibits a strong affinity for various metal oxide surfaces, such as titanium dioxide (TiO_2), zirconium dioxide (ZrO_2), and indium tin oxide (ITO).^{[3][8]} This allows for the formation of self-assembled monolayers (SAMs) on these surfaces. The hydrophilic PEG chain then extends away from the surface, imparting properties such as increased hydrophilicity and resistance to non-specific protein adsorption (biofouling).^{[9][10]}

[Click to download full resolution via product page](#)

Caption: Process of surface modification with **m-PEG4-phosphonic acid**.

- Materials:

- Metal oxide substrate (e.g., a TiO₂-coated silicon wafer).
- **m-PEG4-phosphonic acid**.
- Anhydrous solvent (e.g., ethanol or toluene).
- Cleaning agents for the substrate (e.g., piranha solution - use with extreme caution).
- Ultrasonic bath.

- Procedure:

1. Substrate Cleaning:

- Thoroughly clean the metal oxide substrate to remove any organic contaminants and to ensure a hydroxylated surface. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with an oxidizing agent like piranha solution or UV/ozone.
- Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

2. SAM Formation:

- Prepare a dilute solution of **m-PEG4-phosphonic acid** (e.g., 1-10 mM) in an anhydrous solvent.
- Immerse the cleaned and dried substrate in the phosphonic acid solution.
- Allow the self-assembly to proceed for a period of several hours to 24 hours at room temperature or slightly elevated temperature.
- After the immersion period, remove the substrate from the solution.

3. Rinsing and Drying:

- Rinse the substrate thoroughly with the fresh solvent to remove any physisorbed molecules.
- Dry the modified substrate under a stream of nitrogen.

4. (Optional) Annealing:

- In some cases, a gentle annealing step (e.g., 100-120 °C) can improve the order and stability of the SAM.

Characterization Data

The successful synthesis and application of **m-PEG4-phosphonic acid** and its derivatives would be confirmed through various analytical techniques.

Technique	Expected Observations
¹ H NMR	The ¹ H NMR spectrum would show characteristic signals for the methoxy group (~3.3 ppm), the ethylene glycol repeating units (~3.6 ppm), and the methylene group adjacent to the phosphorus atom.
³¹ P NMR	The ³¹ P NMR spectrum is a key diagnostic tool. A single peak would be expected, with a chemical shift that is dependent on the pH and solvent. For phosphonic acids, the chemical shift can vary significantly with the degree of protonation.
Mass Spectrometry	Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M-H] ⁻ or [M+H] ⁺ ions should be observed.
FTIR (for SAMs)	For surface-modified substrates, Fourier-transform infrared spectroscopy would show characteristic peaks for the P=O and P-O stretching vibrations, confirming the presence of the phosphonic acid group on the surface. The C-O-C stretching of the PEG chain would also be observable.
Contact Angle	The formation of a hydrophilic SAM on a surface would be indicated by a significant decrease in the water contact angle compared to the unmodified substrate.
X-ray Photoelectron Spectroscopy (XPS)	XPS analysis of a modified surface would show the presence of phosphorus (P 2p) and carbon (C 1s) signals corresponding to the m-PEG4-phosphonic acid, confirming its elemental composition on the surface.

Conclusion

m-PEG4-phosphonic acid is a versatile molecule with significant potential in drug discovery and materials science. Its hydrophilic PEG chain and robust phosphonic acid anchor group provide a valuable combination of properties for the development of advanced therapeutics like PROTACs and for the functionalization of surfaces to control their biological and physical characteristics. The representative protocols and data presented in this guide offer a foundation for researchers and scientists to explore the applications of this important chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous Phase Transfer and Surface Modification of TiO₂ Nanoparticles Using Alkylphosphonic Acids: Optimization and Structure of the Organosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG4-phosphonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8106633#what-is-m-peg4-phosphonic-acid\]](https://www.benchchem.com/product/b8106633#what-is-m-peg4-phosphonic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com